molecular formula C11H12N2O2 B1394331 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile CAS No. 869299-33-2

2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile

Cat. No. B1394331
CAS RN: 869299-33-2
M. Wt: 204.22 g/mol
InChI Key: SOUJTQREWSXKQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of “2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile” is C11H12N2O2 . The InChI code is 1S/C11H12N2O2/c12-8-9-1-4-13-11(7-9)15-10-2-5-14-6-3-10/h1,4,7,10H,2-3,5-6H2 .

Scientific Research Applications

Catalysis

Finally, in the field of catalysis, 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile can be used to develop new catalysts that facilitate chemical reactions. Its structure can be modified to create catalysts that are more selective, efficient, and environmentally friendly.

Each of these applications leverages the unique chemical structure of 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile to fulfill specific roles in scientific research, showcasing the compound’s versatility and potential across multiple disciplines. While the current information is based on the compound’s known properties and potential uses, ongoing research may reveal even more applications .

properties

IUPAC Name

2-(oxan-4-yloxy)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-8-9-1-4-13-11(7-9)15-10-2-5-14-6-3-10/h1,4,7,10H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUJTQREWSXKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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